molecular formula C10H9NO3 B14841584 2,6-Diacetylisonicotinaldehyde

2,6-Diacetylisonicotinaldehyde

Cat. No.: B14841584
M. Wt: 191.18 g/mol
InChI Key: FJOBYXXYYDHFBY-UHFFFAOYSA-N
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Description

2,6-Diacetylisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two acetyl groups at the 2 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetylisonicotinaldehyde typically involves the acetylation of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diacetylisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2,6-dicarboxyisonicotinic acid.

    Reduction: Formation of 2,6-diacetylisonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diacetylisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diacetylisonicotinaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and acetyl functional groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways. The compound may also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .

Comparison with Similar Compounds

    2,6-Diacetylpyridine: Similar in structure but lacks the aldehyde group.

    2,6-Diacetylbenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.

    2,6-Diacetylisonicotinic acid: An oxidized form of 2,6-Diacetylisonicotinaldehyde.

Uniqueness: this compound is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse derivatives, making it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2,6-diacetylpyridine-4-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-6(13)9-3-8(5-12)4-10(11-9)7(2)14/h3-5H,1-2H3

InChI Key

FJOBYXXYYDHFBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)C=O

Origin of Product

United States

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